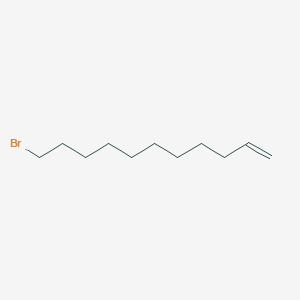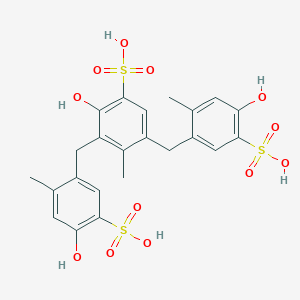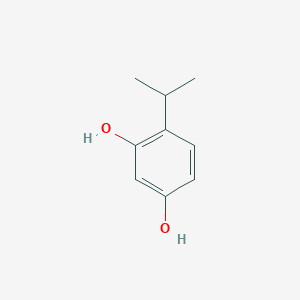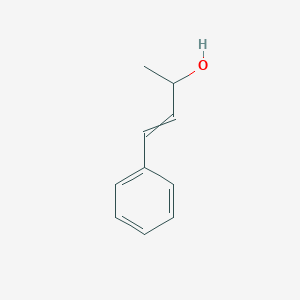
11-Bromo-1-undecene
Vue d'ensemble
Description
11-Bromo-1-undecene is a halogenated hydrocarbon with the molecular formula C11H21Br . It has an average mass of 233.188 Da and a mono-isotopic mass of 232.082657 Da .
Synthesis Analysis
The synthesis of 11-Bromo-1-undecene can be achieved through several methods. One common method involves the reaction of 1-Undecene with bromine in the presence of a catalyst such as iron (III) bromide . Another method involves the metallocene-catalyzed copolymerization of ethylene and 11-bromo-1-undecene .Molecular Structure Analysis
The molecular structure of 11-Bromo-1-undecene consists of a long carbon chain with a bromine atom attached at the 11th carbon . The structure can be represented by the linear formula Br(CH2)9CHCH2 .Chemical Reactions Analysis
11-Bromo-1-undecene can undergo various chemical reactions due to the presence of the bromine atom, which can act as a leaving group. For instance, it can be used to synthesize brominated polyethylene (PE) via metallocene-catalyzed copolymerization with ethylene .Physical And Chemical Properties Analysis
11-Bromo-1-undecene is a liquid at room temperature with a density of 1.063 g/mL at 25 °C . It has a boiling point of 149-150 °C/35 mmHg . The refractive index is 1.468 .Applications De Recherche Scientifique
Synthesis of Brominated Polyethylene
11-Bromo-1-undecene is used to synthesize brominated polyethylene (PE) via metallocene-catalyzed copolymerization with ethylene . This process allows for the creation of a new type of polyethylene that has unique properties due to the presence of bromine atoms.
Preparation of Anion Exchange Membranes
This compound is also used in the preparation of poly(olefin)-based anion exchange membranes (AEMs) for practical alkaline fuel cell applications . These membranes are crucial components in fuel cells, which are devices that convert chemical potential energy into electrical energy.
Halogenated Hydrocarbon Research
As a halogenated hydrocarbon, 11-Bromo-1-undecene is of interest in research related to organic chemistry and materials science . Its structure and reactivity can provide insights into the behavior of similar compounds.
Material Science Research
In material science, 11-Bromo-1-undecene can be used as a precursor or building block for the synthesis of more complex materials . Its long carbon chain and reactive bromine atom make it a versatile component in various synthetic routes.
Polymer Chemistry
In the field of polymer chemistry, 11-Bromo-1-undecene can be used in the synthesis of various types of polymers . The bromine atom can act as a reactive site for further chemical modifications, allowing for the creation of polymers with tailored properties.
Environmental Science
In environmental science, studying the behavior of 11-Bromo-1-undecene can provide insights into the fate and transport of similar organic compounds in the environment .
Mécanisme D'action
Target of Action
11-Bromo-1-undecene is a halogenated hydrocarbon
Mode of Action
It’s known to be used in the synthesis of brominated polyethylene (pe) via metallocene-catalyzed copolymerization with ethylene . This suggests that it may interact with its targets through a mechanism involving covalent bonding, leading to the formation of new compounds.
Pharmacokinetics
It’s known that halogenated hydrocarbons generally have low water solubility , which could impact their absorption and distribution. The metabolism and excretion of these compounds would depend on their specific structure and the organism in which they are present.
Result of Action
It’s known to be used in the synthesis of brominated polyethylene and poly(olefin)-based anion exchange membranes (aems) for practical alkaline fuel cell applications . This suggests that its action results in the formation of these materials, which have various applications in industry.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
11-bromoundec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLVPFUSXYSHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300900 | |
| Record name | 11-Bromo-1-undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromo-1-undecene | |
CAS RN |
7766-50-9 | |
| Record name | 7766-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Bromo-1-undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Bromo-1-undecene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main use of 11-Bromo-1-undecene in material science?
A1: 11-Bromo-1-undecene serves as a valuable building block for introducing functional groups to various materials. Its terminal bromine atom readily participates in substitution reactions, while the terminal alkene group is primed for reactions like thiol-ene click chemistry [] or olefin cross-metathesis []. This versatility allows for the synthesis of modified polymers [, , , , ], silica nanoparticles with controlled functionality [], and other materials.
Q2: Can you provide examples of how 11-Bromo-1-undecene is used to modify polymers?
A2: Certainly! Several studies showcase its use in polymer modification:
- Brominated Polyethylene: Researchers successfully copolymerized ethylene with 11-Bromo-1-undecene using a metallocene catalyst system []. This process allows for the controlled incorporation of bromine atoms into the polyethylene backbone, potentially altering its properties.
- Anion Exchange Membranes: Ziegler-Natta polymerization was employed to create bromoalkyl-functionalized poly(olefin)s using 11-Bromo-1-undecene []. These functionalized polymers are promising for developing anion exchange membranes.
- Polypropylene-graft-polystyrene: While the abstract lacks details, one study mentions using brominated polypropylene synthesized with 11-Bromo-1-undecene in a coupling reaction to create polypropylene-graft-polystyrene []. This suggests its utility in grafting reactions for creating copolymers.
Q3: How does the choice of catalyst affect the incorporation of 11-Bromo-1-undecene during copolymerization?
A3: The type of catalyst can significantly influence the incorporation of 11-Bromo-1-undecene during copolymerization. For instance, in the synthesis of brominated polyethylene, using a dried methylaluminoxane (dMAO) cocatalyst instead of a modified one (MMAO) led to a much higher incorporation of 11-Bromo-1-undecene (25.2 mol% vs. up to 4.3 mol%) []. This highlights the importance of catalyst selection in controlling copolymer composition.
Q4: How is 11-Bromo-1-undecene used to functionalize silica nanoparticles?
A4: Researchers utilized 11-Bromo-1-undecene in a photoinduced thiol-ene click reaction with thiol-functionalized silica nanoparticles []. This method enabled them to achieve a high density of functional groups (approximately 5 attachments per nm2) on the nanoparticle surface. This technique is valuable for tailoring the properties of silica nanoparticles for various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















